molecular formula C7H9N3O B596283 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220030-34-1

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B596283
CAS No.: 1220030-34-1
M. Wt: 151.169
InChI Key: RFQURUYEKTZMMR-UHFFFAOYSA-N
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Description

“2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a small molecule that has been mentioned in the context of chemical synthesis and biological investigations .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized as part of efforts to discover novel inhibitors for various biological targets . These synthesis processes often involve the design and creation of small molecules featuring privileged scaffolds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring . This core is substituted with a methyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved information. The compound has a molecular weight of 135.17 .

Scientific Research Applications

Hybrid Catalysts in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives, including compounds similar to 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, utilizes hybrid catalysts to create structurally complex molecules with potential medicinal applications. These catalysts facilitate the development of pyrimidine scaffolds, which are essential for pharmaceutical industries due to their bioavailability and broad synthetic applicability. Research highlights the importance of employing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in creating pyrimidine derivatives through one-pot multicomponent reactions, demonstrating their significant role in developing lead molecules (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives have been investigated for their in vitro anti-inflammatory activity, demonstrating the potential of pyrimidine derivatives in designing lead compounds for anti-inflammatory treatments. The synthesis process involves the reaction of urea and bis(methylthio)methylenemalononitrile, leading to compounds with potent in vitro anti-inflammatory properties. This research underscores the necessity for further investigation into the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Optical Sensors and Biological Significance

Pyrimidine derivatives are also notable for their applications as optical sensors and in various biological and medicinal roles. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This review encompasses various pyrimidine-based optical sensors, highlighting their recent advancements and applications from 2005 to 2020 (Jindal & Kaur, 2021).

Future Directions

The future directions for research on “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further investigations into their potential as inhibitors for various biological targets . This could include more detailed studies on their synthesis, biological activity, and mechanisms of action.

Biochemical Analysis

Biochemical Properties

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins involved in cell cycle control, such as cyclin A2, further modulating cellular processes .

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis . It influences cell signaling pathways, particularly those related to cell cycle progression and apoptosis, such as the CDK2/cyclin A2 pathway . Moreover, it affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. It inhibits CDK2 by forming hydrogen bonds with key residues in the enzyme’s active site, such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest. Additionally, the compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 enzymes . The compound’s metabolites may also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for understanding its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other proteins involved in cell cycle regulation . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-9-6-3-8-2-5(6)7(11)10-4/h8H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQURUYEKTZMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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